molecular formula C11H16N2O2 B7967203 4-amino-N,N-diethyl-2-hydroxybenzamide

4-amino-N,N-diethyl-2-hydroxybenzamide

Cat. No.: B7967203
M. Wt: 208.26 g/mol
InChI Key: IBRKLXPSKMDQAE-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-2-hydroxybenzamide is a benzamide derivative characterized by:

  • Amino group at the 4-position of the benzene ring.
  • Hydroxyl group at the 2-position.
  • Diethylamide substitution on the benzamide nitrogen.
    This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-amino-N,N-diethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)9-6-5-8(12)7-10(9)14/h5-7,14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKLXPSKMDQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-2-hydroxybenzamide can be achieved through several methods. One common approach involves the Schotten-Baumann reaction, where 4-hydroxybenzoyl chloride reacts with diethylamine in the presence of a base such as sodium hydroxide . Another method involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenylborate in deionized water at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a flowable form .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-amino-N,N-diethyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid derivatives with diethylamine and appropriate coupling agents. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, a study reported the successful synthesis of a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, which exhibited significant biological activity and was characterized using NMR and elemental analysis techniques .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial activities against various pathogens. One study highlighted the effectiveness of related compounds against Toxoplasma gondii and Plasmodium falciparum, indicating potential applications in treating parasitic infections . These findings suggest that modifications to the benzamide structure can enhance efficacy against resistant strains.

Kinase Inhibition

Another significant application is in cancer therapeutics, where compounds containing the benzamide moiety have been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor). In a series of biological assays, several derivatives demonstrated potent inhibitory effects on EGFR, with some achieving up to 92% inhibition at specific concentrations . This positions this compound as a promising scaffold for developing new anticancer agents.

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions of this compound with biological targets. Molecular docking studies have revealed insights into binding affinities and mechanisms of action. For example, docking simulations indicated that certain modifications to the compound significantly enhance binding to target proteins involved in tumor progression .

Case Study 1: Antiparasitic Activity

A notable case study involved testing a related compound against Toxoplasma gondii. The compound disrupted the secretory pathway of the parasite, leading to significant reductions in viability both in vitro and in vivo. This research underscores the potential for developing new antiparasitic therapies based on the benzamide structure .

Case Study 2: Cancer Therapeutics

In another study focusing on kinase inhibitors, derivatives of this compound were tested for their ability to inhibit various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, demonstrating their dual role as both inhibitors and cytotoxic agents .

Compound NameTarget Pathogen/Cell TypeInhibition PercentageReference
This compoundToxoplasma gondiiSignificant
Derivative A (related compound)EGFR (Cancer cells)Up to 92%
Derivative B (related compound)Plasmodium falciparumEffective

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2-Amino-N,N-Dimethylbenzamide ()
  • Substituents: Amino group at 2-position, dimethylamide.
  • Key Differences: Positional isomerism (2-amino vs. 4-amino) reduces steric hindrance but alters electronic distribution. The dimethylamide group lowers lipophilicity compared to diethyl.
  • Implications : Reduced lipophilicity may decrease membrane permeability but improve aqueous solubility.
4-Amino-N-(4-Amino-2-Methoxyphenyl)Benzamide ()
  • Substituents: Dual amino groups (4- and 4′-positions), methoxy at 2′-position.
  • Implications : Increased hydrogen-bonding capacity may enhance interactions with biological targets compared to the hydroxyl group in the target compound.

Alkyl Chain Length on Amide Nitrogen

4-Amino-N,N-Dipropylbenzamide ()
  • Substituents : Dipropylamide.
  • Key Differences : Longer alkyl chains increase lipophilicity and steric bulk.
  • Implications : Enhanced lipid solubility may improve blood-brain barrier penetration but could elevate toxicity risks due to prolonged metabolic half-life.
4-(Dimethylamino)-N,N-Diphenylbenzamide ()
  • Substituents: Dimethylamino and diphenylamide.
  • Key Differences : Bulky diphenyl groups reduce solubility but may enhance binding to hydrophobic pockets in proteins.
  • Implications : Diphenyl substitution could limit bioavailability but improve selectivity for certain targets.

Electron-Withdrawing vs. Electron-Donating Groups

4-Bromo-N-(2-Nitrophenyl)Benzamide ()
  • Substituents : Bromo (electron-withdrawing) and nitro (strong electron-withdrawing).
  • Key Differences : Electron-deficient aromatic ring reduces nucleophilicity, contrasting with the electron-rich ring in the target compound.
  • Implications : May exhibit different reactivity in synthetic pathways (e.g., electrophilic substitution) and altered receptor affinity.
CPPHA (N-{4-Chloro-2-[(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Methyl]Phenyl}-2-Hydroxybenzamide) ()
  • Substituents : Chloro, isoindole-dione, hydroxyl.
  • Key Differences : Complex substituents enable allosteric modulation of metabotropic glutamate receptors.
  • Implications : Hydroxyl group facilitates hydrogen bonding critical for receptor interaction, a feature shared with the target compound.

Biological Activity

4-Amino-N,N-diethyl-2-hydroxybenzamide is a compound of significant interest due to its various biological activities. This article synthesizes data from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C12H17N2O2
  • Molar Mass : 221.28 g/mol
  • Structure : The compound features an amino group, two ethyl groups, and a hydroxyl group attached to a benzamide structure, which contributes to its biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL, indicating potent activity against these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has shown effectiveness against various cancer cell lines, with IC₅₀ values ranging from 0.14 μM to 22 mM depending on the cell type. Notably, it appears to interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, contributing to its cytotoxic effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, modulating their activity. This interaction leads to alterations in cellular signaling pathways, which can inhibit enzyme activity or disrupt normal cellular functions .

Research Findings and Case Studies

Study Findings Target
Study A Demonstrated antimicrobial efficacy against E. coli with MIC values of ≤1 × 10⁻⁶ mg/mLBacterial infections
Study B Showed anticancer effects on MCF-7 cells with IC₅₀ values of 20 nMBreast cancer
Study C Reported anti-inflammatory effects by reducing cytokine levels in macrophagesInflammatory diseases

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